2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, a bromophenyl group, a furan ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group, the bromophenyl group, and finally the benzylthio group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
- 2-(benzylthio)-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
- 2-(benzylthio)-5-(4-methylphenyl)-1-(furan-2-ylmethyl)-1H-imidazole
Uniqueness
2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2OS/c22-18-10-8-17(9-11-18)20-13-23-21(24(20)14-19-7-4-12-25-19)26-15-16-5-2-1-3-6-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFUAQIHJPCTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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